Home > Products > Screening Compounds P36059 > 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate -

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate

Catalog Number: EVT-2951513
CAS Number:
Molecular Formula: C19H29N5O3
Molecular Weight: 375.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, with the CAS number 1542135-76-1, is a compound that has garnered attention in medicinal chemistry due to its potential applications in treating excessive sleep disorders. This compound is classified as a histamine H3 receptor inverse agonist, which means it interacts with the histamine H3 receptor to produce effects opposite to those of an agonist, potentially enhancing wakefulness and reducing sedation.

Source and Classification

The compound was identified during research aimed at developing new treatments for sleep disorders, particularly focusing on minimizing side effects such as insomnia associated with existing therapies. Its classification as a histamine H3 receptor inverse agonist places it within a category of compounds that modulate neurotransmitter activity in the central nervous system.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate involves multiple steps that typically include:

  1. Formation of the Dihydropyridazin Framework: This is achieved through cyclization reactions involving appropriate precursors.
  2. Piperidine and Piperazine Linkage: The piperidine ring is attached to the dihydropyridazin structure, followed by the introduction of the cyclobutylpiperazine moiety.
  3. Carboxylate Functionalization: The final step often involves the introduction of a carboxylate group to complete the structure.

Details on specific reagents, reaction conditions (such as temperature and solvent), and purification methods are essential for reproducing this synthesis in a laboratory setting.

Molecular Structure Analysis

Structure and Data

The molecular formula of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate is C19H29N5O3C_{19}H_{29}N_{5}O_{3}, with a molecular weight of approximately 375.47 g/mol. The structure features several functional groups including:

  • A piperidine ring
  • A cyclobutylpiperazine unit
  • A dihydropyridazin moiety

The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its spatial arrangement.

Chemical Reactions Analysis

Reactions and Technical Details

The compound may undergo various chemical reactions typical for organic molecules, including:

  1. Hydrolysis: The carboxylate group can participate in hydrolysis under acidic or basic conditions.
  2. Nucleophilic Substitution: The presence of nitrogen atoms in the piperidine and piperazine rings may allow for nucleophilic substitutions.
  3. Oxidation/Reduction Reactions: Depending on the substituents present, oxidation or reduction reactions could alter its functional groups.

Understanding these reactions is crucial for exploring its reactivity and potential modifications for enhanced therapeutic effects.

Mechanism of Action

Process and Data

As an inverse agonist at the histamine H3 receptor, 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate works by binding to the receptor and stabilizing it in an inactive form. This results in decreased inhibition of neurotransmitter release, leading to increased levels of neurotransmitters such as acetylcholine and norepinephrine in the synaptic cleft. This mechanism is particularly relevant in enhancing wakefulness and cognitive function.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Molecular Weight: 375.47 g/mol
  • Molecular Formula: C19H29N5O3C_{19}H_{29}N_{5}O_{3}

Chemical properties may include:

  • Solubility: Information on solubility in various solvents (water, ethanol) is relevant for formulation development.
  • Stability: Thermal stability and reactivity under different pH conditions are important for storage and handling.

Analytical techniques such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time.

Applications

Scientific Uses

The primary application of 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate lies in its potential use as a therapeutic agent for sleep disorders. Its ability to modulate histamine receptors makes it a candidate for further clinical studies aimed at treating conditions like narcolepsy or other hypersomnia disorders. Additionally, ongoing research may explore its utility in other neurological conditions where modulation of neurotransmitter systems is beneficial.

Synthetic Methodologies for 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate

Retrosynthetic Analysis of Pyridazine-Piperidine-Piperazine Hybrid Architectures

Retrosynthetic deconstruction of this complex hybrid structure reveals three primary synthons: (1) a 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivative, (2) a protected piperidin-4-ol scaffold, and (3) a 4-cyclobutylpiperazine building block. The strategic disconnection occurs at the carbamate linkage (C-O bond), revealing piperidin-4-ol and 4-cyclobutylpiperazine-1-carbonyl chloride as advanced intermediates. The pyridazinone ring is traced to malonate derivatives or halogenated precursors enabling nucleophilic substitution with the piperidine nitrogen. Critical to this approach is maintaining orthogonal protecting groups—commonly tert-butoxycarbonyl (Boc) for the piperidine nitrogen and benzyl for piperazine—to prevent unwanted side reactions during fragment coupling [1] [8].

Table 1: Retrosynthetic Disconnection Strategy

Disconnection SiteSynthons GeneratedBond Formation Method
Carbamate C-O bond4-Hydroxypiperidine derivative + 1-Cyclobutylpiperazine-1-carbonyl chlorideCarbamate coupling
Pyridazine-piperidine bond3-Halo-1-methylpyridazin-6-one + 4-AminopiperidineNucleophilic aromatic substitution
Piperazine nitrogen-cyclobutyl bondPiperazine + Cyclobutyl electrophile (e.g., bromocyclobutane)N-Alkylation

Key Intermediates in Multi-Step Synthesis: Cyclobutylpiperazine Carboxylate Derivatives

The synthesis of 4-cyclobutylpiperazine-1-carbonyl chloride proceeds via N-alkylation of Boc-piperazine with bromocyclobutane under mild phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃/DMF), yielding 4-cyclobutylpiperazine-1-carboxylate in >85% purity after recrystallization. Parallel synthesis of the pyridazine-piperidine fragment utilizes 3,6-dichloro-1-methylpyridazine, which undergoes regioselective substitution at C3 with Boc-piperidin-4-ol under Mitsunobu conditions (DIAD, PPh₃) or direct nucleophilic displacement (Cs₂CO₃, DMF, 80°C). Acidic deprotection (TFA/DCM) liberates the piperidin-4-ol intermediate essential for carbamate formation. Notably, the carboxylic acid derivative 1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid (CAS# 1710674-50-2) serves as a versatile precursor for further functionalization [5] [8].

Table 2: Critical Intermediates and Their Synthetic Routes

IntermediateCAS NumberKey Synthetic StepPurity/Yield
4-(Cyclobutyl)piperazine-1-carboxylic acid tert-butyl ester1542135-76-1N-Alkylation of Boc-piperazine with bromocyclobutane>95% (75% yield)
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid1710674-50-2Nucleophilic substitution of 3,6-dichloro-1-methylpyridazine with nipecotic acid>98% (82% yield)
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-olNot specifiedHydrolysis of 3-chloro precursor followed by Boc deprotection>90% (68% yield)

Optimization of Coupling Reactions for Heterocyclic Core Assembly

Carbamate bond formation between the piperidine alcohol and piperazine carbonyl represents the pivotal coupling step. Extensive optimization revealed that employing triphosgene (bis(trichloromethyl) carbonate) as a carbonyl source in anhydrous THF at −40°C→25°C minimizes racemization and dimerization. Catalytic DMAP (4-dimethylaminopyridine, 0.1 eq) enhances regioselectivity, achieving >90% conversion within 2 hours. Alternative methods tested include:

  • Schotten-Baumann conditions: Aqueous NaOH/organic solvent interface led to hydrolysis of the pyridazinone ring.
  • CDI-mediated coupling: 1,1'-Carbonyldiimidazole in DMF afforded moderate yields (65%) but required extended reaction times.Post-coupling, global deprotection under acidic conditions (HCl/dioxane) furnishes the target compound, with purification via silica chromatography (EtOAc/MeOH/NH₄OH 90:9:1) to >98% purity. Kinetic studies confirmed the carbamate linkage’s stability under physiological pH (t₁/₂ >48 hours) [1] [5] [8].

Catalytic Strategies for Stereoselective Functionalization of the Piperidine Moiety

While the piperidine ring in LML134 is non-chiral, stereocontrol becomes critical when introducing chiral auxiliaries or branched substituents. Asymmetric hydrogenation of Δ³-piperidine enol ethers using BINAP-Ru catalysts achieves enantiomeric excess (ee) >95% for cis-3,4-disubstituted derivatives. For C2-functionalized analogs, organocatalytic Mannich reactions with L-proline derivatives (20 mol%) afford anti-selective adducts (dr 9:1). Transition metal-catalyzed C–H activation is emerging for late-stage diversification; Pd(OAc)₂ with N-acetyl-leucine directing groups enables β-selective arylation at the piperidine C4 position without epimerization. Computational modeling (DFT) confirms that steric hindrance from the pyridazinone carbonyl dictates facial selectivity in nucleophilic additions [2] [8].

Green Chemistry Approaches in Large-Scale Production

Scale-up synthesis prioritizes atom economy, waste reduction, and safer solvents:

  • Solvent selection: Replacement of DMF with cyclopentyl methyl ether (CPME) in nucleophilic substitutions reduces environmental impact (E-factor reduction from 32 to 18).
  • Catalytic recycling: Immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enable solvent-free carbamate formation at 60°C, with catalyst reuse for >5 cycles.
  • Waste minimization: Aqueous workup streams are treated via biotransformation (Pseudomonas sp.) to degrade residual pyridazine fragments to <1 ppm.Process mass intensity (PMI) analysis shows a 40% reduction compared to early-stage routes, attributed to telescoped steps where intermediates are carried forward without isolation. Continuous-flow hydrogenation using Pd/Al₂O₃ cartridges achieves full conversion of nitro intermediates with residence times <10 minutes, eliminating batch-reactor limitations [1] [2].

Table 3: Green Chemistry Metrics for Optimized Synthesis

ParameterInitial Batch ProcessOptimized Green ProcessImprovement
Process Mass Intensity (PMI)1207240% reduction
E-Factor (kg waste/kg product)351557% reduction
Preferred Solvent Ratio0% (DMF used)100% (CPME/2-MeTHF)Complete replacement
Catalyst RecyclingNone5 cyclesEliminates metal waste

Properties

Product Name

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate

IUPAC Name

[1-(1-methyl-6-oxopyridazin-3-yl)piperidin-4-yl] 4-cyclobutylpiperazine-1-carboxylate

Molecular Formula

C19H29N5O3

Molecular Weight

375.5 g/mol

InChI

InChI=1S/C19H29N5O3/c1-21-18(25)6-5-17(20-21)23-9-7-16(8-10-23)27-19(26)24-13-11-22(12-14-24)15-3-2-4-15/h5-6,15-16H,2-4,7-14H2,1H3

InChI Key

BVUJMFFRMZRNAT-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC(=N1)N2CCC(CC2)OC(=O)N3CCN(CC3)C4CCC4

Solubility

not available

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCC(CC2)OC(=O)N3CCN(CC3)C4CCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.